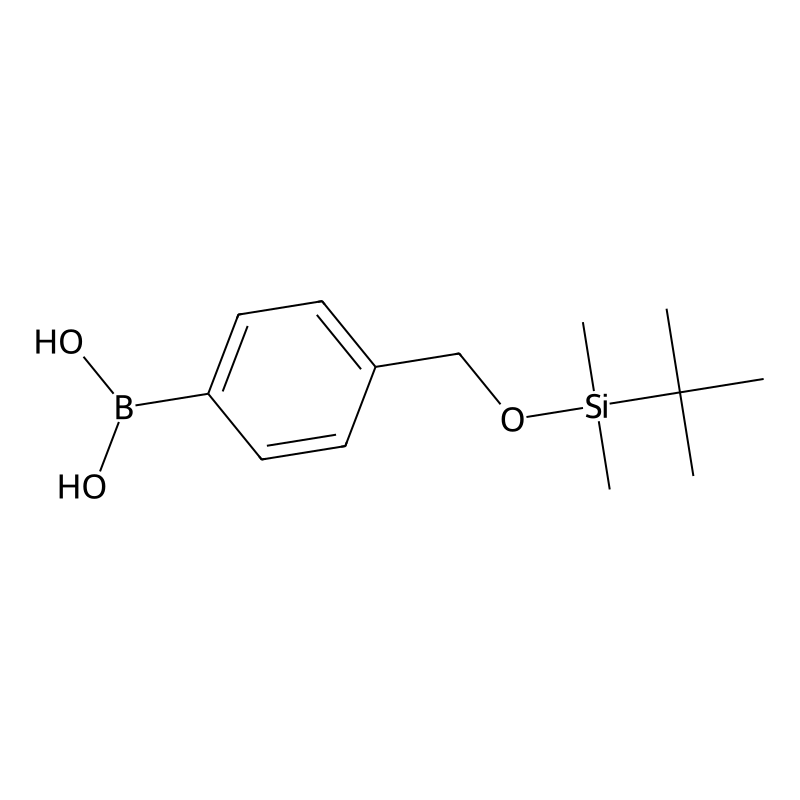(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
The boronic acid group in (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid allows for participation in various coupling reactions, particularly Suzuki-Miyaura couplings []. These reactions are powerful tools for constructing carbon-carbon bonds in organic molecules.
By reacting with suitable partner molecules containing complementary functional groups, (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid could be used to synthesize various complex organic molecules, including:
- Pharmaceuticals: The compound could serve as a building block in the synthesis of drug candidates with diverse therapeutic applications [].
- Functional Materials: Its incorporation could lead to the development of materials with specific electronic, optical, or other desired properties.
Chemical Biology:
The TBDMS protecting group in (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is a commonly used strategy in organic synthesis to mask reactive functional groups during reactions and then selectively remove it later. This controlled approach proves valuable in the synthesis of complex molecules like:
- Biomolecules: The compound could be employed as a protected intermediate in the synthesis of complex biomolecules, such as carbohydrates or peptides, allowing for selective modification and assembly.
- Chemical Probes: The TBDMS group could be strategically placed to create activity-based probes for studying protein-protein interactions or enzyme activity.
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound characterized by its unique structure, which includes a boronic acid functional group attached to a phenyl ring that is further substituted with a tert-butyldimethylsilyl ether. Its molecular formula is C13H23BO3Si, and it has a molecular weight of approximately 266.22 g/mol . This compound is notable for its stability and reactivity, making it useful in various chemical applications.
((TMDS)OM-Ph-B(OH)2) itself does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate to introduce a hydroxyl group on an aromatic ring via Suzuki-Miyaura coupling.
- Wear gloves and safety glasses when handling.
- Avoid inhalation and ingestion.
- Boronic acids may be mildly irritating to skin and eyes.
- May be flammable; exercise caution near heat or open flames.
- Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with organic halides to form biaryl compounds.
- Nucleophilic Substitution: The boronic acid group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the hydroxymethylphenyl moiety .
Synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves:
- Protection of Hydroxymethyl Group: The hydroxymethyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride.
- Borylation: The protected compound is then subjected to borylation using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
- Deprotection: Finally, the tert-butyldimethylsilyl group can be removed to yield the final product .
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid finds applications in:
- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
- Material Science: Used in the development of polymeric materials and coatings.
- Pharmaceutical Development: Its derivatives are explored for potential use in drug formulation and design .
Interaction studies involving (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid focus primarily on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can form stable complexes with certain biomolecules, which may enhance its utility in medicinal chemistry and bioconjugation applications.
Similar compounds to (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | C12H21BO3Si | Lacks hydroxymethyl group; used for similar coupling reactions. |
| 4-(Hydroxymethyl)phenylboronic acid | C13H17BO3 | Directly contains hydroxymethyl without silyl protection; more reactive but less stable. |
| 2-(tert-Butyldimethylsilyloxy)phenylboronic acid | C12H21BO3Si | Different substitution pattern on the phenyl ring; alters reactivity profile. |
The uniqueness of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid lies in its stability due to the tert-butyldimethylsilyl protection, allowing for selective reactions that might not be feasible with less stable analogues .








